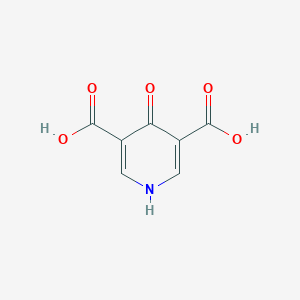
4-hydroxypyridine-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxypyridine-3,5-dicarboxylic acid is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and a hydroxyl group attached to a pyridine ring. It is known for its strong chelating properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxypyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with suitable reagents. One common method is the oxidation of 3,5-dimethylpyridine using potassium permanganate in an alkaline medium. The reaction conditions include maintaining a temperature of around 80-90°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using continuous flow reactors. The use of catalysts such as manganese dioxide or platinum can enhance the efficiency of the reaction. The product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxypyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of 3,5-pyridinedicarboxylic acid, 4-keto-.
Reduction: Formation of 3,5-pyridinedicarboxylic acid, 4-hydroxy- alcohol derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-hydroxypyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as a chelating agent to remove metal ions from biological systems.
Medicine: Investigated for its potential use in chelation therapy for treating metal poisoning.
Industry: Used in the synthesis of metal-organic frameworks (MOFs) for catalysis and gas storage
Wirkmechanismus
The mechanism of action of 4-hydroxypyridine-3,5-dicarboxylic acid primarily involves its ability to chelate metal ions. The carboxylic acid and hydroxyl groups coordinate with metal ions, forming stable complexes. This chelation process can sequester metal ions, preventing them from participating in harmful reactions. The compound’s molecular targets include metal ions such as iron, aluminum, copper, and zinc .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
4-hydroxypyridine-3,5-dicarboxylic acid is unique due to its strong chelating properties and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in applications requiring metal ion sequestration and removal .
Eigenschaften
CAS-Nummer |
89677-98-5 |
|---|---|
Molekularformel |
C7H5NO5 |
Molekulargewicht |
183.12g/mol |
IUPAC-Name |
4-oxo-1H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-5-3(6(10)11)1-8-2-4(5)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
InChI-Schlüssel |
MIGJBQCGWITVNV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=C(C(=O)C(=CN1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















